7-Bromoquinolina-3-carbonitrilo

Descripción general

Descripción

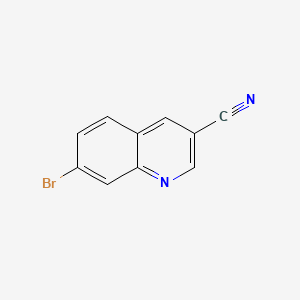

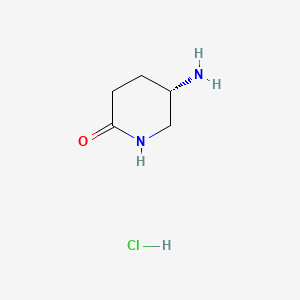

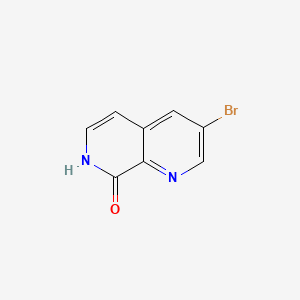

7-Bromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It is a solid substance at room temperature .

Molecular Structure Analysis

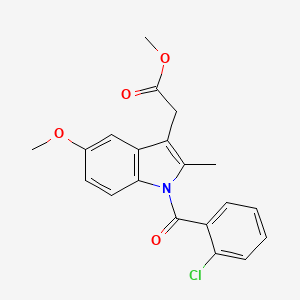

The molecular structure of 7-Bromoquinoline-3-carbonitrile consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H .Physical And Chemical Properties Analysis

7-Bromoquinoline-3-carbonitrile has a molecular weight of 233.07 . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación

Propiedades químicas y seguridad

El 7-Bromoquinolina-3-carbonitrilo tiene un peso molecular de 233.07 . Es un sólido a temperatura ambiente y debe almacenarse en un lugar seco . El compuesto tiene un Número CAS de 1375108-40-9 . Es importante manipular este compuesto con cuidado, ya que puede causar daño si se ingiere, entra en contacto con la piel o se inhala .

Química orgánica industrial y sintética

La quinolina, la estructura principal del this compound, tiene aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Sirve como un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos .

Actividades biológicas y farmacéuticas

La quinolina y sus derivados, incluyendo el this compound, tienen actividades biológicas y farmacéuticas potenciales . Estos compuestos se están estudiando por sus posibles aplicaciones en el campo médico .

Disponibilidad y proveedores

Este compuesto está disponible de varios proveedores, incluyendo MedChemExpress Europe, AA BLOCKS, BLD Pharmatech Ltd., Angene (China), Aaron Chemicals LLC, AstaTech, Inc .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Propiedades

IUPAC Name |

7-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRSJDDDOGXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739765 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375108-40-9 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)